2-methoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Overview
Description
2-methoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate is a useful research compound. Its molecular formula is C16H17NO4S2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.05990037 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Modelling
The design and synthesis of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates have been explored for their potency as selective aldose reductase inhibitors. These compounds, including derivatives of thiazolidin-4-one acetates, exhibit promising inhibitory activities against aldose reductase, an enzyme involved in diabetic complications. The synthesis process involves cyclocondensation, characterized by spectroscopic techniques and X-ray crystallography for certain compounds, highlighting their potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).
Antimicrobial Activities
Thiazole and its fused derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal isolates. The reactivity of these compounds has been studied towards different reagents, leading to the formation of arylidene, pyridine, thiophene, and anilide derivatives. Some of these derivatives showed significant in vitro antimicrobial activity, demonstrating their potential in developing new therapeutic agents for microbial diseases (Wagnat W. Wardkhan et al., 2008).
Fungicidal and Biological Activities
Research on oxime ether derivatives containing 1-aryl-3-oxypyrazoles has shown that these compounds possess excellent fungicidal activities, particularly against Rhizoctonia solani. The study includes synthesis, structure-activity relationship discussions, and density functional theory studies to explore the underlying mechanisms contributing to their fungicidal properties. These findings open avenues for developing novel fungicides to protect crops from fungal pathogens (Kunzhi Lv et al., 2015).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been employed to study the properties of related thiazole derivatives. These studies provide insights into the molecular structure, spectroscopic characteristics, and biological effects of these compounds, facilitating the design of molecules with desired biological activities. The research highlights the application of computational chemistry in optimizing the pharmacological profiles of potential therapeutic agents (A. Viji et al., 2020).
Properties
IUPAC Name |
[2-methoxy-4-[(Z)-(5-oxo-2-propylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-4-7-22-16-17-12(15(19)23-16)8-11-5-6-13(21-10(2)18)14(9-11)20-3/h5-6,8-9H,4,7H2,1-3H3/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMFSMUFTVFDB-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC)C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)OC)/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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